molecular formula C11H11Cl2NO2 B13871225 N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide CAS No. 139553-65-4

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide

Katalognummer: B13871225
CAS-Nummer: 139553-65-4
Molekulargewicht: 260.11 g/mol
InChI-Schlüssel: JYVQRRPAQYSWIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its molecular structure, which includes acetyl and dichloro-methylphenyl groups. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide typically involves the acetylation of 2,6-dichloro-3-methylaniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide is unique due to its specific combination of acetyl and dichloro-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

139553-65-4

Molekularformel

C11H11Cl2NO2

Molekulargewicht

260.11 g/mol

IUPAC-Name

N-acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide

InChI

InChI=1S/C11H11Cl2NO2/c1-6-4-5-9(12)11(10(6)13)14(7(2)15)8(3)16/h4-5H,1-3H3

InChI-Schlüssel

JYVQRRPAQYSWIP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)Cl)N(C(=O)C)C(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.